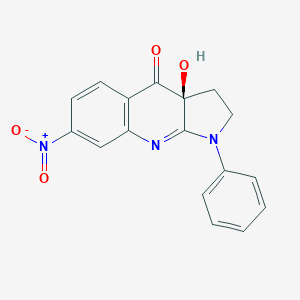

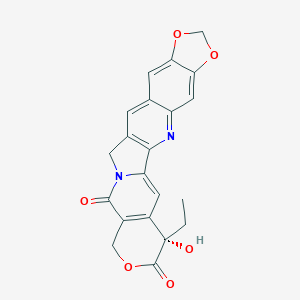

S-(-)-7-Désméthyl-8-nitro-blébbistatine

Vue d'ensemble

Description

(S)-nitro-blébbistatine: est une forme plus stable de (–)-blébbistatine , qui est elle-même un inhibiteur cellulaire perméable sélectif des ATPases de la myosine II non musculaire . La myosine II joue un rôle crucial dans les processus cellulaires tels que la cytokinèse, la migration cellulaire et la formation de vésicules liées à l'apoptose.

Applications De Recherche Scientifique

(S)-nitro-Blebbistatin: finds applications in various fields:

Cell Biology: Studying cell motility, cytokinesis, and apoptosis.

Biophysics: Investigating myosin II function and dynamics.

Drug Development: Targeting non-muscle myosin II for therapeutic purposes.

Live Cell Imaging: Due to its stability under blue light exposure.

Mécanisme D'action

Target of Action

S-(-)-7-Desmethyl-8-nitro Blebbistatin, a derivative of Blebbistatin, primarily targets myosin II , a motor protein involved in muscle contraction and cell motility . Myosin II plays a crucial role in various cellular processes, including cytokinesis, cell migration, and maintenance of cell shape .

Mode of Action

Blebbistatin inhibits myosin II by binding to it and inhibiting its ATPase activity . This inhibition disrupts the acto-myosin based motility, as it binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This type of inhibition relaxes the acto-myosin myofilaments .

Biochemical Pathways

The inhibition of myosin II ATPase activity by Blebbistatin affects several biochemical pathways. It inhibits the formation of blebs in melanoma cell culture, disrupts mitotic spindle formation, and can either enhance or inhibit cell migration depending on other conditions . In neurons, Blebbistatin promotes neurite outgrowth . At the organ level, it stops the contraction of skeletal muscle or heart muscle .

Pharmacokinetics

It is known that blebbistatin is soluble in water at a concentration of 10 μm

Result of Action

The inhibition of myosin II by S-(-)-7-Desmethyl-8-nitro Blebbistatin leads to several cellular effects. It inhibits cytokinesis, may disrupt mitotic spindle formation, and can either enhance or inhibit cell migration . In neurons, it promotes neurite outgrowth . At the organ level, it stops the contraction of skeletal muscle or heart muscle .

Action Environment

The action of S-(-)-7-Desmethyl-8-nitro Blebbistatin can be influenced by environmental factors. For instance, Blebbistatin becomes inactive and phototoxic upon blue light illumination due to changes in the structure of the compound accompanied by the generation of reactive oxygen species . Furthermore, its fluorescence can interfere with GFP imaging or FRET experiments at high concentrations . Therefore, the environment in which S-(-)-7-Desmethyl-8-nitro Blebbistatin is used can significantly influence its action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

S-(-)-7-Desmethyl-8-nitro Blebbistatin is known to interact with a variety of enzymes, proteins, and other biomolecules . It is a myosin inhibitor, specifically for myosin II . This interaction with myosin II is crucial in various biochemical reactions, particularly those involving muscle contraction .

Cellular Effects

The effects of S-(-)-7-Desmethyl-8-nitro Blebbistatin on various types of cells and cellular processes are diverse. It has been found to inhibit the formation of blebs in melanoma cell culture . Additionally, it has been shown to inhibit cytokinesis and may also disrupt mitotic spindle formation . Its influence on cell function extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

S-(-)-7-Desmethyl-8-nitro Blebbistatin exerts its effects at the molecular level through several mechanisms. It inhibits myosin ATPase activity, thereby affecting acto-myosin based motility . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This type of inhibition relaxes the acto-myosin myofilaments, leading to several biological effects .

Temporal Effects in Laboratory Settings

It is known that the compound has certain adverse characteristics such as cytotoxicity and blue-light instability, which can make its application challenging .

Dosage Effects in Animal Models

The effects of S-(-)-7-Desmethyl-8-nitro Blebbistatin vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are still needed.

Metabolic Pathways

Given its interaction with myosin II, it is likely involved in pathways related to muscle contraction .

Transport and Distribution

The transport and distribution of S-(-)-7-Desmethyl-8-nitro Blebbistatin within cells and tissues are complex processes that involve interactions with various transporters or binding proteins

Subcellular Localization

Understanding the targeting signals or post-translational modifications that direct it to specific compartments or organelles could provide valuable insights into its function .

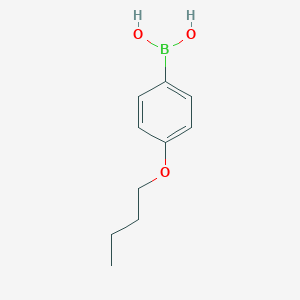

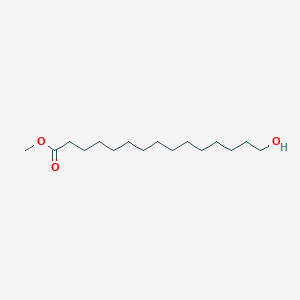

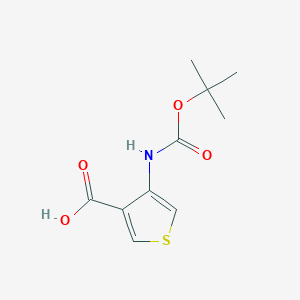

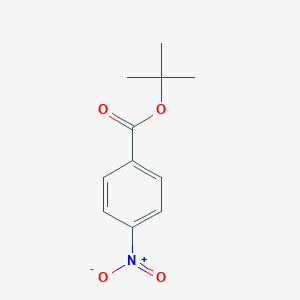

Méthodes De Préparation

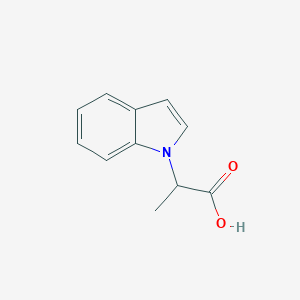

Voies de synthèse: La voie de synthèse pour préparer (S)-nitro-blébbistatine implique plusieurs étapes. Bien que je n'ai pas accès à des méthodes spécifiques propriétaires, je peux fournir une description générale :

Matière de départ: Commencez avec un composé précurseur approprié.

Nitration: Introduisez le groupe nitro (–NO₂) à la position souhaitée en utilisant un agent nitrant.

Contrôle de la stéréochimie: Assurez la bonne stéréochimie (configuration S) pendant l'étape de nitration.

Purification: Purifiez le produit pour obtenir des cristaux.

Production industrielle: Les méthodes de production à l'échelle industrielle peuvent impliquer des modifications de la voie de synthèse, l'optimisation du rendement et la purification à grande échelle. Des détails spécifiques nécessiteraient des informations propriétaires de la part des fabricants.

Analyse Des Réactions Chimiques

Réactions:

(S)-nitro-blébbistatine: peut subir diverses réactions chimiques, notamment :

Oxydation: Les processus oxydatifs peuvent affecter le groupe nitro ou d'autres groupes fonctionnels.

Réduction: Les réactions de réduction peuvent modifier le groupe nitro ou d'autres parties.

Substitution: Des réactions de substitution peuvent se produire à différentes positions.

Autres transformations: Cyclisation, réarrangements et interconversions de groupes fonctionnels.

Nitration: Acide nitrique (HNO₃) ou mélanges nitrants.

Réduction: Hydrogénation (par exemple, en utilisant du palladium sur carbone, du nickel de Raney).

Substitution: Divers nucléophiles (par exemple, les amines, les alcoolates).

Autres réactions: Réactifs spécifiques en fonction de la transformation souhaitée.

Principaux produits: Les principaux produits dépendent des conditions de réaction spécifiques. L'isolement et la caractérisation révéleraient les structures exactes.

4. Applications de recherche scientifique

(S)-nitro-blébbistatine: trouve des applications dans divers domaines :

Biologie cellulaire: Étude de la motilité cellulaire, de la cytokinèse et de l'apoptose.

Biophysique: Enquête sur la fonction et la dynamique de la myosine II.

Développement de médicaments: Ciblage de la myosine II non musculaire à des fins thérapeutiques.

Imagerie cellulaire en direct: En raison de sa stabilité sous exposition à la lumière bleue.

5. Mécanisme d'action

(S)-nitro-blébbistatine: inhibe les ATPases de la myosine II non musculaire, affectant l'activité Mg-ATPase et la motilité in vitro de la myosine IIA et IIB non musculaire. Il bloque sélectivement la formation de vésicules liées à l'apoptose, la migration cellulaire et la cytokinèse dans les cellules vertébrées .

Comparaison Avec Des Composés Similaires

(S)-nitro-blébbistatine: se distingue par sa stabilité sous exposition à la lumière bleue, ce qui résout une limitation du composé d'origine. Des composés similaires comprennent (–)-blébbistatine et des inhibiteurs de la myosine apparentés.

Propriétés

IUPAC Name |

(3aS)-3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMYHNYWFMRDKQ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)[C@@]21O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471524 | |

| Record name | S-(-)-7-Desmethyl-8-nitro Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856925-75-2 | |

| Record name | (3aS)-1,2,3,3a-Tetrahydro-3a-hydroxy-7-nitro-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856925-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(-)-7-Desmethyl-8-nitro Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B25131.png)